(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structural features, including a bromophenyl group, methoxycarbonyl group, and a hydroxy-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Methoxycarbonylation: The bromophenyl intermediate undergoes methoxycarbonylation to introduce the methoxycarbonyl group.
Hydroxy-Methoxyphenyl Addition: The hydroxy and methoxy groups are introduced through specific reactions, often involving protection and deprotection steps.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-[[(E)-3-[2-[(4-chlorophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid
- (Z)-4-[[(E)-3-[2-[(4-fluorophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid
Uniqueness
The presence of the bromine atom in the bromophenyl group distinguishes this compound from its chlorinated or fluorinated analogs, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C22H20BrNO7 |
---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H20BrNO7/c1-30-17-11-15(3-2-10-24-19(26)8-9-20(27)28)21(18(25)12-17)22(29)31-13-14-4-6-16(23)7-5-14/h2-9,11-12,25H,10,13H2,1H3,(H,24,26)(H,27,28)/b3-2+,9-8- |
InChI Key |
SHAQHXPUUICRKJ-BVCYWKNDSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)/C=C/CNC(=O)/C=C\C(=O)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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